molecular formula C18H15ClN2O3 B11354493 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11354493
M. Wt: 342.8 g/mol
InChI Key: SLWGCGWIMHPROW-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-18(22)16-11-17(24-21-16)12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,22)

InChI Key

SLWGCGWIMHPROW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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